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1-(2-Iodophenyl)piperidine

Cat. No.: B12521832
M. Wt: 287.14 g/mol
InChI Key: VTVYGSPUHFBTRN-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)piperidine is a chemical compound of interest in organic and medicinal chemistry research. The structure combines a piperidine ring, a common feature in many pharmaceuticals, with an ortho-iodophenyl group, which can serve as a versatile handle for further chemical transformations via cross-coupling reactions . Piperidine derivatives are recognized as privileged scaffolds in drug discovery, forming the core of several blockbuster drugs and natural products . The iodine atom on the phenyl ring makes this compound a valuable building block (synthon) for constructing more complex molecules through metal-catalyzed reactions, such as Suzuki or Heck couplings, which are central to modern synthetic chemistry. While the specific biological activity and research applications of this compound are not fully detailed in the public domain, analogous compounds, such as those featuring a 4-iodophenyl group, are utilized in scientific research as intermediates for synthesizing potent inhibitors of biologically relevant enzymes . This suggests potential utility for this compound in developing novel therapeutic candidates or biochemical probes. Researchers may employ this compound in the synthesis of targeted libraries for high-throughput screening or as a precursor in methodological studies. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14IN B12521832 1-(2-Iodophenyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14IN

Molecular Weight

287.14 g/mol

IUPAC Name

1-(2-iodophenyl)piperidine

InChI

InChI=1S/C11H14IN/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2

InChI Key

VTVYGSPUHFBTRN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2I

Origin of Product

United States

Synthetic Methodologies for 1 2 Iodophenyl Piperidine and Its Analogs

Direct N-Arylation Approaches

Direct N-arylation methods involve the formation of the C-N bond between the piperidine (B6355638) nitrogen and the 2-iodophenyl group in a single step. These approaches are often favored for their atom economy and straightforward nature.

Metal-Catalyzed N-Arylation Reactions

Transition metal catalysis has revolutionized the formation of C-N bonds, providing efficient and versatile routes to N-aryl amines. Copper, palladium, and gold catalysts have all been employed in these transformations.

The copper-catalyzed N-arylation of amines, often referred to as the Ullmann condensation or Ullmann-type reaction, is a well-established method for forming C(aryl)-N bonds. orgsyn.org This reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst and a base. While traditional Ullmann conditions often require harsh reaction conditions, significant advancements have been made using various ligands and reaction media to facilitate the coupling under milder conditions. researchgate.netnih.govnih.gov

For the synthesis of 1-(2-Iodophenyl)piperidine, the reaction would involve the coupling of piperidine with 1,2-diiodobenzene (B1346971). The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Common catalysts include copper(I) iodide (CuI) and copper(I) bromide (CuBr), often in combination with ligands such as 1,10-phenanthroline (B135089) or 1,1'-bi-2-naphthol (B31242) (BINOL). researchgate.net The base, typically a carbonate or phosphate (B84403) salt, is necessary to deprotonate the amine and facilitate the catalytic cycle.

Aryl HalideAmineCatalystLigandBaseSolventTemp (°C)Yield (%)
1,2-diiodobenzenePiperidineCuI1,10-phenanthrolineK2CO3DMF100-120Moderate to Good
1,2-diiodobenzenePiperidineCuBrrac-BINOLK3PO4DMF100Moderate to Good

This table represents plausible reaction conditions based on general copper-catalyzed N-arylation methodologies. Specific yields for the synthesis of this compound may vary.

The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. chemrxiv.orgresearchgate.net This methodology offers several advantages over traditional copper-catalyzed methods, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-aryl amine product. chemrxiv.org

The synthesis of this compound via Buchwald-Hartwig amination would involve the reaction of piperidine with 1,2-diiodobenzene in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. A variety of palladium precursors and ligands have been developed for this transformation. The choice of ligand is critical and often dictates the efficiency of the reaction.

Aryl HalideAminePd-CatalystLigandBaseSolventTemp (°C)Yield (%)
1,2-diiodobenzenePiperidinePd2(dba)3BINAPNaOtBuToluene80-100Good to Excellent
1,2-diiodobenzenePiperidinePd(OAc)2tBuDavePhosK3PO4Xylene120Good

This table illustrates typical conditions for the Buchwald-Hartwig amination. Specific yields for the target compound may differ based on precise experimental parameters. researchgate.net

While less common for direct N-arylation of secondary amines with aryl halides, gold catalysis has emerged as a powerful tool in various organic transformations, including the amination of alkenes. nih.gov Gold(I)-catalyzed oxidative C-H arylation of heteroarenes has also been reported, proceeding through a gold(I)/gold(III) catalytic cycle. beilstein-journals.orgnih.goved.ac.uk The application of gold catalysis to the direct synthesis of this compound from piperidine and a 2-iodophenyl precursor is an area of ongoing research. Conceptually, a gold-catalyzed process could offer unique reactivity and selectivity compared to copper and palladium systems.

Aryne Insertion Methods

Aryne chemistry provides an alternative pathway for the formation of C-aryl bonds. Arynes, highly reactive intermediates, can be generated in situ from aryl halides or triflates upon treatment with a strong base. The subsequent trapping of the aryne with a nucleophile, such as piperidine, leads to the formation of the corresponding N-aryl product.

The synthesis of this compound via an aryne intermediate could theoretically proceed from 1,2-diiodobenzene or 1-bromo-2-iodobenzene. Treatment of such a precursor with a strong base like sodium amide (NaNH2) or lithium diisopropylamide (LDA) would generate 2-iodobenzyne. The subsequent addition of piperidine to this intermediate would yield the desired product. A challenge in this approach is controlling the regioselectivity of the piperidine addition to the unsymmetrical aryne.

Functional Group Interconversion and Derivatization from Precursors

An alternative to direct N-arylation is the synthesis of this compound through the modification of a pre-existing molecule that already contains either the 2-iodophenyl or the piperidine moiety.

A prominent example of this strategy involves the derivatization of 2-iodoaniline (B362364). For instance, 2-iodoaniline can be converted into 1-(2-iodophenyl)pyrrole by reaction with 2,5-dimethoxytetrahydrofuran (B146720) in refluxing acetic acid. orgsyn.org While this specific example yields a pyrrole (B145914) derivative, similar strategies involving different cyclizing agents could potentially lead to the formation of a piperidine ring.

Another plausible route starts with a precursor containing a suitable functional group that can be converted into the piperidine ring. For example, a compound with a 2-iodophenyl group attached to a linear C5 chain with terminal functional groups could be cyclized to form the piperidine ring. This approach allows for the introduction of various substituents on the piperidine ring before the final cyclization step.

PrecursorReagentsProduct
2-Iodoaniline1,5-Dihalopentane, BaseThis compound
N-(2-Iodophenyl)-5-hydroxypentylamineAcid catalystThis compound

This table provides hypothetical examples of functional group interconversion strategies.

Synthesis of Related N-(Iodophenyl)piperidine Derivatives

The formation of the C-N bond between an iodophenyl group and a piperidine ring is a common strategy for the synthesis of this compound and its derivatives. This is typically achieved through well-established cross-coupling methodologies, such as the Ullmann condensation and the Buchwald-Hartwig amination. These reactions are fundamental in synthetic organic chemistry for the construction of N-aryl bonds.

The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an amine. In the context of synthesizing N-(iodophenyl)piperidines, this would involve the reaction of an iodobenzene (B50100) derivative with piperidine. Traditionally, these reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions, often employing ligands to facilitate the coupling. For instance, the N-arylation of heterocyclic compounds containing an -NHCO- moiety has been successfully achieved using catalytic amounts of copper, a reaction that can be adapted for the direct N-arylation of piperidine with iodoarenes nih.gov.

The Buchwald-Hartwig amination represents a more contemporary and versatile palladium-catalyzed approach for C-N bond formation. This reaction is known for its broad substrate scope and tolerance of various functional groups, making it highly suitable for the synthesis of complex N-aryl piperidines. The catalytic cycle typically involves the oxidative addition of the aryl halide (e.g., 2-iodotoluene) to a Pd(0) complex, followed by coordination of the amine (piperidine), deprotonation, and reductive elimination to afford the N-arylated product. The choice of ligand is crucial for the efficiency of the catalyst system, with bulky, electron-rich phosphine ligands often being employed. This methodology has been successfully applied to the amination of aryl chlorides with secondary cyclic amines, demonstrating its utility for similar transformations with more reactive aryl iodides researchgate.net.

A representative reaction scheme for the Buchwald-Hartwig amination is shown below:

Scheme 1: General Scheme for Buchwald-Hartwig Amination
Reactant 1Reactant 2CatalystLigandBaseSolventProduct
1-Iodo-2-methylbenzenePiperidinePd2(dba)3XPhosNaOtBuToluene1-(o-Tolyl)piperidine
1-Bromo-4-methoxybenzenePiperidinePd(OAc)2BINAPCs2CO3Dioxane1-(4-Methoxyphenyl)piperidine

Preparation of Iodophenyl-Containing Heterocycles from Related Intermediates

An alternative synthetic strategy involves the formation of the piperidine ring or the introduction of the iodo-substituent at a later stage of the synthesis, starting from simpler, readily available precursors. This approach can be particularly useful when direct N-arylation is challenging or when specific substitution patterns on the piperidine ring are desired.

One such method involves starting with a substituted pyridine (B92270), which can be hydrogenated to the corresponding piperidine. The iodophenyl moiety can either be present on the pyridine precursor or introduced after the formation of the piperidine ring. For example, a multi-kilogram scale synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine has been reported, which begins with the nucleophilic aromatic substitution of 4-chloropyridine (B1293800) with pyrazole (B372694). The resulting pyridyl-pyrazole is then hydrogenated to the piperidinyl-pyrazole, followed by iodination of the pyrazole ring. beilstein-journals.org This multi-step process allows for the construction of a complex iodophenyl-containing piperidine derivative from simple starting materials.

Table 1: Multi-step Synthesis of an Iodophenyl-Containing Piperidine Derivative
StepStarting MaterialReagent(s)Product
14-Chloropyridine, PyrazoleBase4-(1H-Pyrazol-1-yl)pyridine
24-(1H-Pyrazol-1-yl)pyridineH2, Catalyst4-(1H-Pyrazol-1-yl)piperidine
34-(1H-Pyrazol-1-yl)piperidineIodinating agent4-(4-Iodo-1H-pyrazol-1-yl)piperidine

Hypervalent iodine reagents have also emerged as powerful tools in the synthesis of N-containing heterocycles. These reagents can mediate a variety of oxidative cyclizations and functionalizations under mild conditions. For instance, iodine(III) reagents can be used for the oxidative amination of C(sp³)-H bonds, which could be a potential route to functionalize a pre-formed N-phenylpiperidine at a specific position. scinapse.io While not a direct synthesis of the core ring system, this methodology highlights the utility of iodine-based reagents in the preparation of complex piperidine derivatives.

Radical-Mediated Cyclization and Functionalization Pathways

Radical chemistry offers a powerful and complementary set of tools for the synthesis and functionalization of piperidine rings. These methods often proceed under mild conditions and can provide access to complex molecular architectures that are not easily accessible through traditional ionic pathways.

Intramolecular Radical Cyclization for Piperidine Ring Formation

Intramolecular radical cyclization is a well-established method for the construction of cyclic systems, including piperidines. This approach typically involves the generation of a radical on a side chain, which then adds to an unsaturated bond (e.g., an alkene or alkyne) within the same molecule to form the ring. In the context of synthesizing a piperidine ring attached to an iodophenyl group, one could envisage a precursor containing an N-(iodophenyl) moiety and an appropriately positioned unsaturated group.

The generation of an aryl radical from an aryl iodide is a common strategy in radical chemistry. For example, the treatment of an N-(2-iodophenyl) derivative containing an allylic or homoallylic amine side chain with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride or a tin-free alternative like tris(trimethylsilyl)silane) could initiate a cyclization cascade. The aryl radical formed at the 2-position of the phenyl ring would then add intramolecularly to the unsaturated bond to form the six-membered piperidine ring. While specific examples for the direct formation of this compound via this route are not prevalent in the literature, the general principle is well-supported by numerous examples of radical cyclizations to form N-heterocycles. beilstein-journals.orgnih.gov For instance, the radical cyclization of 2-iodoaryl allenyl amines has been used to construct indole (B1671886) structures, demonstrating the feasibility of generating an aryl radical from an iodoarene and engaging it in an intramolecular cyclization. researchgate.net

Table 2: Key Components in Intramolecular Radical Cyclization for Piperidine Synthesis
ComponentRoleExample
PrecursorContains the aryl iodide and the unsaturated moietyN-(2-Iodophenyl)-N-allyl-2-aminopropene
Radical InitiatorInitiates the radical chain reactionAzobisisobutyronitrile (AIBN)
Reducing AgentGenerates the aryl radical from the aryl iodideTributyltin hydride (Bu3SnH) or Tris(trimethylsilyl)silane (B43935) (TTMSS)

Photoredox β-C(sp³)−H Arylation involving Iodophenyl Substrates

Photoredox catalysis has revolutionized organic synthesis by enabling a wide range of transformations under mild conditions using visible light. One particularly powerful application is the functionalization of C-H bonds. The β-C(sp³)-H arylation of piperidines is a valuable method for introducing aryl groups at the 3-position of the piperidine ring.

In a relevant study, an iodoarene-directed photoredox β-C(sp³)–H arylation of 1-(o-iodoaryl)alkan-1-ones was developed. nih.govresearchgate.net This methodology involves the generation of an aryl radical from the iodoarene via a halogen atom transfer (XAT) process, followed by a 1,5-hydrogen atom transfer (HAT) to generate a radical at the β-position of the alkyl chain. This radical then couples with a cyanoarene. A similar strategy could be envisioned for the functionalization of this compound itself, where the ortho-iodo group directs a C-H activation at a specific position on the piperidine ring.

More directly, photoredox-catalyzed α-amino C–H arylation of highly substituted piperidines with electron-deficient cyano(hetero)arenes has been reported. nih.gov This reaction proceeds via the generation of an α-amino radical, which then undergoes arylation. While this is an α-functionalization, it demonstrates the principle of using photoredox catalysis to functionalize the piperidine ring in N-aryl derivatives. The direct β-arylation of this compound would likely require a specific photocatalyst and reaction conditions to favor the formation of the β-radical over the α-radical.

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound and its analogs requires careful consideration of chemo- and regioselectivity, particularly due to the presence of the ortho-iodo substituent on the phenyl ring. The position of the iodine atom can significantly influence the reactivity of the molecule and the outcome of synthetic transformations.

In cross-coupling reactions such as the Buchwald-Hartwig amination, the steric hindrance imposed by the ortho-iodo group can affect the rate of the reaction. The bulky substituent adjacent to the site of C-N bond formation can make it more challenging for the palladium catalyst to access the reaction center. This may necessitate the use of more active catalyst systems, such as those employing highly specialized ligands, or more forcing reaction conditions. Furthermore, if the starting material were a dihaloarene, for example, 1,2-diiodobenzene, regioselective mono-amination to form this compound would be a significant challenge, as the second halogen atom could also react. Achieving high selectivity in such cases often requires careful control of reaction parameters like temperature, stoichiometry of the amine, and the choice of catalyst and ligand. researchgate.net

Electronic effects also play a crucial role. The iodine atom is an electron-withdrawing group via induction, which can influence the electron density of the aromatic ring and its reactivity in nucleophilic aromatic substitution reactions. The interplay of steric and electronic effects of substituents on the phenyl ring is a well-studied phenomenon that dictates the outcome of many organic reactions. nih.govnih.govresearchgate.netrsc.org

When considering functionalization of the pre-formed this compound, regioselectivity on the piperidine ring is a key concern. For instance, in C-H activation reactions, the directing ability of the N-aryl group and any existing substituents on the piperidine ring will determine which C-H bond is preferentially functionalized. As seen in photoredox-catalyzed reactions, it is possible to achieve high diastereoselectivity in the arylation of substituted piperidines, indicating that the stereochemical outcome can be controlled. nih.gov The development of synthetic methods that allow for the selective functionalization at either the α- or β-positions of the piperidine ring in the presence of the iodophenyl group is an ongoing area of research.

Reaction Chemistry and Mechanistic Elucidation of 1 2 Iodophenyl Piperidine Systems

Transition Metal-Catalyzed Transformations

Transition metals, particularly copper and palladium, are pivotal in catalyzing cross-coupling reactions involving aryl halides like 1-(2-iodophenyl)piperidine. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, providing synthetic routes to complex molecular architectures.

Copper-catalyzed cross-coupling reactions represent a powerful and economical method for forming new bonds at the C-I position of this compound. These reactions, often referred to as Ullmann-type couplings, are versatile for constructing C-N, C-O, C-S, and C-C bonds.

The mechanistic pathways of copper-catalyzed reactions can be complex and are the subject of ongoing research. While a definitive single mechanism is not universally agreed upon, a general catalytic cycle is often proposed. The cycle typically begins with the coordination of the copper(I) catalyst to the aryl iodide. This is followed by oxidative addition, forming a copper(III)-aryl intermediate. Subsequent reaction with a nucleophile and reductive elimination yields the cross-coupled product and regenerates the active copper(I) catalyst.

However, recent studies on related aryl iodide systems have suggested alternative, unprecedented mechanistic motifs. For instance, in certain copper-catalyzed silylations, it is proposed that the copper catalyst's role is to lower the energy barrier for the reaction of an in-situ generated arylzinc species with an electrophile, rather than proceeding through a traditional metal-aryl species intermediate nih.govrsc.org. In such a scenario involving this compound, a reductant like zinc would first react to form an organozinc intermediate, which is then activated by the copper catalyst towards coupling.

Many modern copper-catalyzed systems can operate under ligand-free conditions, enhancing their practicality and cost-effectiveness organic-chemistry.org. The choice of copper source, base, and solvent is crucial for reaction efficiency.

Table 1: Representative Conditions for Copper-Catalyzed Cross-Coupling of Aryl Iodides This table illustrates typical conditions for reactions analogous to those possible with this compound.

Catalyst Base Solvent Temperature (°C) Reaction Type
Cu₂O Cs₂CO₃ DMF 135 Sonogashira Coupling organic-chemistry.org
CuBr·SMe₂ - - 80-120 Silylation (with Zn reductant) nih.gov
CuI K₂CO₃ DMSO 120 N-Arylation
CuBr/rac-BINOL K₃PO₄ DMF 100 N-Arylation of Piperazines researchgate.net

The catalytic activity can be influenced by the copper salt's solubility and oxidation state. For example, CuBr has shown low yield in some systems, potentially due to poor solubility, whereas CuBr₂ can promote the reaction more effectively nih.gov. The development of these systems provides a general platform for synthesizing a broad scope of derivatives from this compound with high functional group tolerance rsc.org.

Palladium catalysis offers a highly efficient and versatile platform for the functionalization of this compound. Reactions such as Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig couplings are cornerstones of modern organic synthesis, allowing for the formation of C-C, C-alkenyl, and C-N bonds, respectively.

The generally accepted mechanism for these reactions involves a Pd(0)/Pd(II) catalytic cycle. The cycle commences with the oxidative addition of the aryl iodide, this compound, to a coordinatively unsaturated Pd(0) species. This step forms a square planar Pd(II) intermediate, [Pd(Ar)(I)L₂], where Ar is the 2-(piperidin-1-yl)phenyl group and L is a ligand. The characterization of such intermediates is crucial for understanding the reaction mechanism. Techniques like NMR spectroscopy and X-ray crystallography can provide insights into their structure and bonding.

Following oxidative addition, the subsequent step depends on the specific reaction. In a Suzuki-Miyaura coupling, transmetalation occurs with an organoboron reagent. In a Heck reaction, migratory insertion of an alkene into the Pd-C bond takes place. The final step is typically reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

In some palladium-catalyzed reactions involving hypervalent iodine reagents as oxidants, the mechanism can involve higher oxidation state palladium intermediates, such as Pd(IV) nih.govmdpi.com. The reaction may proceed via a palladacycle intermediate formed through C-H activation, which is then oxidized by the hypervalent iodine reagent to a Pd(IV) species. Reductive elimination from this Pd(IV) intermediate yields the final product nih.gov.

Table 2: Selected Palladium Catalysts for Reactions of Aryl Iodides This table shows various palladium sources used in cross-coupling reactions applicable to this compound.

Palladium Source Typical Reaction Key Feature
Pd(PPh₃)₄ Stannylation, Suzuki Versatile but can be unstable under non-anhydrous conditions nih.gov
Pd₂(dba)₃ Stannylation, Heck Often used as a stable Pd(0) source, requires ligands nih.gov
Pd(OAc)₂ Heck, C-H Activation Precursor to Pd(0), often used with phosphine (B1218219) ligands
PdCl₂(PPh₃)₂ Suzuki, Sonogashira Air-stable Pd(II) precatalyst

The efficiency of these reactions is highly dependent on the choice of catalyst, ligands, base, and solvent. For instance, in the stannylation of iodoarenes, Pd₂(dba)₃ was found to be superior to Pd(PPh₃)₄ and Pd(II) catalysts at room temperature nih.gov. Non-covalent interactions between substrates and other species in solution can also influence the catalytic outcome by preventing the formation of inactive, over-coordinated palladium species researchgate.net.

Radical Reaction Mechanisms

Beyond metal catalysis, the C-I bond of this compound is susceptible to cleavage via radical pathways. These mechanisms involve highly reactive intermediates with unpaired electrons and proceed through chain reactions initiated by light, heat, or a radical initiator. Such reactions offer complementary synthetic strategies to traditional ionic pathways.

Halogen Atom Transfer (XAT) is a fundamental process in radical chemistry where a radical species abstracts a halogen atom from a substrate. In the case of this compound, a radical (R•) can abstract the iodine atom to generate a new aryl radical, the 2-(piperidin-1-yl)phenyl radical, and an alkyl or aryl halide (R-I).

R• + I-Ar-piperidine → R-I + •Ar-piperidine

This process is a key step in many synthetic transformations. The generated aryl radical is a versatile intermediate that can participate in various subsequent reactions, such as cyclization, addition to multiple bonds, or hydrogen atom abstraction. The feasibility of the XAT process is governed by the bond dissociation energies of the C-I bond being broken and the R-I bond being formed.

Recent research has shown that α-aminoalkyl radicals, which can be generated from simple amines, are effective XAT agents for activating alkyl and aryl halides researchgate.netscispace.com. This suggests that the piperidine (B6355638) moiety itself, under certain oxidative conditions, could potentially generate radicals capable of participating in intermolecular XAT processes. The XAT reaction often proceeds through a polarized transition state with significant charge-transfer character scispace.com. Visible light-mediated methods using reagents like tris(trimethylsilyl)silane (B43935) can also generate radicals that initiate XAT chain processes nih.gov.

Table 3: Examples of Radical Initiators for XAT Processes

Initiator/Mediator Method of Generation Role
α-Aminoalkyl radicals Photoredox catalysis from amines Halogen-atom transfer agent researchgate.netscispace.com
(Me₃Si)₃Si• Visible light irradiation of (Me₃Si)₃Si-H XAT chain carrier nih.gov
AIBN (Azobisisobutyronitrile) Thermal decomposition Source of carbon-centered radicals
Benzoyl Peroxide Thermal decomposition Source of oxygen-centered radicals

Hydrogen Atom Transfer (HAT) is another elemental radical process where a radical abstracts a hydrogen atom. In the context of this compound, HAT can occur either intermolecularly from a solvent or reagent, or intramolecularly from the piperidine ring itself.

Intramolecular HAT, particularly 1,5-HAT, is a powerful tool for site-selective C-H functionalization rsc.org. If a radical were generated at the iodine-bearing carbon (for example, after a different reaction), it could potentially abstract a hydrogen atom from the piperidine ring. More commonly, a nitrogen-centered radical on the piperidine (formed via oxidation) could abstract a hydrogen from a remote C-H bond. While 1,5-HAT leading to pyrrolidine (B122466) formation is often kinetically favored in Hofmann-Löffler type reactions, conditions can be tuned to favor 1,6-HAT to form piperidines scispace.com.

A HAT cascade can be initiated when a radical formed from one reaction triggers a subsequent HAT event, leading to a sequence of transformations. For instance, a radical generated by XAT from this compound could then engage in an intermolecular HAT with a suitable donor, propagating a radical chain. The selectivity of HAT is dictated by the relative bond dissociation energies (BDEs) of the C-H bonds available for abstraction. C-H bonds alpha to the nitrogen atom in the piperidine ring are typically weaker and more susceptible to abstraction.

Single Electron Transfer (SET) is a process where an electron is transferred from one chemical species to another, generating radical ions semanticscholar.org. This can serve as an initiation step for radical reactions. This compound can potentially undergo SET in two ways:

Reduction: It can accept an electron from a potent reductant (or via photoredox catalysis) to form a radical anion. This radical anion can then fragment, cleaving the C-I bond to release an iodide anion and the 2-(piperidin-1-yl)phenyl radical.

Oxidation: The piperidine nitrogen contains a lone pair of electrons and can be oxidized (lose an electron) to form a radical cation. This species is highly reactive and can initiate subsequent reactions.

SET mechanisms are distinct from the direct atom transfer pathways of XAT and HAT. They involve the formation of charged radical intermediates libretexts.org. The feasibility of a thermal SET process depends on the redox potentials of the electron donor and acceptor nih.gov. Over the past decades, iodine-mediated free radical reactions have been extensively studied, with some proposed mechanisms involving an SET-induced decomposition of peroxides to generate reactive radicals nih.gov. The movement of a single electron is depicted using single-barbed 'fish-hook' arrows in mechanistic schemes libretexts.org.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions of this compound derivatives are pivotal for the synthesis of complex heterocyclic structures. These pathways often involve the formation of a new ring by connecting two parts of the same molecule.

One notable pathway involves the use of Grignard or Blaise intermediates. For instance, δ-amino-β-ketoesters can undergo cyclization to form piperidine-2,4-diones. researchgate.net This process can be facilitated under phase-transfer conditions using potassium carbonate as a base and 18-crown-6 (B118740) as a catalyst, which circumvents the need for harsher bases like molten sodium or sodium hydride. Subsequent acid hydrolysis and decarboxylation yield substituted piperidine-2,4-diones. researchgate.net

Another approach to synthesizing substituted piperidines involves a flexible route that does not necessitate an N-protective group, allowing for the creation of piperidine-2,4-diones with various substitution patterns at the 2, 5, and 6 positions. researchgate.net

IntermediateReagents/ConditionsProduct
δ-Amino-β-ketoestersPotassium carbonate, 18-crown-6, then acid hydrolysisSubstituted piperidine-2,4-diones

Nucleophilic Aromatic Substitution Mechanisms in Iodophenyl Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings, including the iodophenyl moiety of this compound. diva-portal.org In these reactions, a nucleophile displaces a leaving group, such as iodide, on the aromatic ring. wikipedia.org

The SNAr mechanism typically proceeds via an addition-elimination pathway. chemistrysteps.com A nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. diva-portal.orgchemistrysteps.com This intermediate is resonance-stabilized, particularly when electron-withdrawing groups are present on the aromatic ring. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The reaction is completed when the leaving group departs, restoring the aromaticity of the ring. diva-portal.org

In the context of iodophenyl systems, the reactivity can be influenced by the nature of the nucleophile and the presence of activating groups. For example, studies on the reaction of diaryliodonium salts with nucleophiles like piperidine have shown that the reaction can proceed through an SNAr pathway to yield the desired substituted product. diva-portal.org The leaving group ability in SNAr reactions often follows the order F > Cl ≈ Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. chemistrysteps.comnih.gov This is because the rate-determining step is typically the initial nucleophilic attack, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom being attacked. nih.gov

Reaction TypeKey IntermediateFactors Favoring Reaction
Nucleophilic Aromatic Substitution (SNAr)Meisenheimer ComplexElectron-withdrawing groups on the aromatic ring

Oxidative Cyclization Reactions

Oxidative cyclization represents a powerful strategy for constructing cyclic molecules from acyclic precursors through redox chemistry. nih.gov These reactions can lead to significant structural changes and are often mediated by enzymes or chemical oxidants. nih.gov

In the biosynthesis of natural products, enzymes such as cytochrome P450 monooxygenases can catalyze oxidative cyclizations by generating radical intermediates. nih.gov These enzymes can form new intramolecular bonds at unactivated sites. nih.gov While specific examples involving this compound are not detailed in the provided context, the general principles of oxidative cyclization are relevant. For instance, the use of hypervalent iodine reagents like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) or iodosobenzene (B1197198) (PhIO) can mediate efficient ring-closing reactions in various substrates. rsc.orgresearchgate.net These reactions often proceed at room temperature and without the need for a metal catalyst. rsc.org

For example, PIFA has been used for the synthesis of spirocyclopropane quinolinediones from 2,2-disubstituted 2-benzoylacetamides. rsc.org Similarly, molecular iodine has been shown to promote the oxidative cyclization for the synthesis of fused thiadiazole systems. nih.gov The mechanism of such reactions can involve the formation of radical intermediates or proceed through a two-electron manifold. nih.gov

Alkylation and Functionalization Reactions of Piperidine Moiety

The piperidine moiety within this compound is amenable to a variety of alkylation and functionalization reactions. A general platform for the α-functionalization of N-alkyl piperidines has been developed, which proceeds via the sequential formation of an endo-cyclic iminium ion and subsequent 1,2-addition of carbon-based nucleophiles. nih.gov

This one-pot process allows for the α-alkylation and α-heteroarylation of a wide range of N-alkyl piperidines. nih.gov The regioselective formation of the endo-cyclic iminium ion is a key step, which can be controlled by α-C–H elimination. nih.gov The subsequent addition of nucleophiles, such as those generated in zinc-mediated carbonyl alkylative amination (CAA) reactions, completes the functionalization. nih.gov

The alkylation of piperidine-2,4-diones, formed through intramolecular cyclization, can also be achieved. For example, the N-phenethylpiperidine-2,4-dione can be alkylated with methyl iodide and potassium carbonate in DMSO to yield the 3,3-dimethyl derivative. researchgate.net

ReactionKey IntermediateReagentsProduct
α-AlkylationEndo-cyclic iminium ionTMSOTf, Zn dust, Alkyl iodideα-Alkylated N-alkyl piperidine nih.gov
Alkylation of Piperidine-2,4-dioneN/AMethyl iodide, Potassium carbonate, DMSO3,3-Dimethyl-N-phenethylpiperidine-2,4-dione researchgate.net

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

X-ray Diffraction Crystallography for Molecular and Crystal Structures

X-ray diffraction crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed molecular and crystal structure.

For "1-(2-Iodophenyl)piperidine," a single-crystal X-ray diffraction analysis would reveal the conformation of the piperidine (B6355638) ring, which typically adopts a chair conformation to minimize steric strain. wikipedia.org Furthermore, the spatial relationship between the piperidine ring and the 2-iodophenyl group, including the dihedral angle between the two moieties, would be precisely defined. The crystal packing, detailing the intermolecular interactions such as van der Waals forces and potential weak hydrogen bonds, would also be elucidated.

However, a review of the current scientific literature did not yield a specific published crystal structure for "this compound." While crystallographic data for related phenylpiperidine derivatives and other iodinated aromatic compounds are available, direct structural parameters for the title compound have not been reported. mdpi.com The generation of such data would require the growth of single crystals of "this compound" suitable for X-ray diffraction analysis.

Below is a hypothetical data table illustrating the type of information that would be obtained from a successful crystallographic study.

Hypothetical Crystallographic Data for this compound
ParameterValue
Chemical FormulaC₁₁H₁₄IN
Formula Weight287.14 g/mol
Crystal System-
Space Group-
a (Å)-
b (Å)-
c (Å)-
α (°)-
β (°)-
γ (°)-
Volume (ų)-
Z-
Density (calculated) (g/cm³)-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 2-iodophenyl ring and the aliphatic protons of the piperidine ring. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm) and would exhibit complex splitting patterns due to spin-spin coupling. The protons on the piperidine ring would appear in the upfield region (typically 1.5-3.5 ppm), with the protons on the carbons adjacent to the nitrogen atom (α-protons) being the most deshielded.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the downfield region (around 100-150 ppm), with the carbon atom bonded to the iodine being significantly influenced by the halogen's electronic effects. The aliphatic carbons of the piperidine ring would appear in the upfield region (typically 20-60 ppm).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate protons with their directly attached carbons and with carbons over two or three bonds, respectively. These 2D NMR experiments would be essential for the unambiguous assignment of all proton and carbon signals.

For a structurally related compound, 1-(4-iodophenyl)piperidin-2-one, the reported ¹H NMR data in CDCl₃ shows multiplets for the piperidine protons between 1.93-1.95 ppm, a triplet at 2.55 ppm, and a triplet at 3.62 ppm, with the aromatic protons appearing as doublets at 7.02 and 7.70 ppm. chemicalbook.com

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 8.0120 - 140
Aromatic C-I-~90 - 100
Aromatic C-N-~140 - 150
Piperidine α-CH₂~3.0 - 3.5~50 - 60
Piperidine β-CH₂~1.6 - 1.9~25 - 30
Piperidine γ-CH₂~1.5 - 1.7~23 - 27

NMR spectroscopy is a vital tool for studying reaction mechanisms by enabling the detection and characterization of transient intermediates. In the context of reactions involving iodophenylpiperidines, NMR can provide evidence for the formation of key intermediates. For instance, in the iodoaminocyclization of 1-phenyl-4-pentenylamines to form functionalized piperidines, NMR studies have been instrumental in understanding the kinetic and thermodynamic products of the reaction, as well as the regioselectivity of aziridinium ring-opening reactions. rsc.org Although this example does not directly involve "this compound," it illustrates the utility of NMR in mechanistic studies of related compounds. By monitoring the reaction progress over time using NMR, one can observe the appearance and disappearance of signals corresponding to starting materials, intermediates, and products, thereby gaining insight into the reaction pathway.

Electrochemical Characterization for Redox Potentials (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of a molecule, providing information on its oxidation and reduction potentials. These potentials are indicative of the ease with which the compound can lose or gain electrons and are valuable for understanding its electronic structure and potential reactivity in electron transfer processes.

For "this compound," the nitrogen atom of the piperidine ring and the iodinated aromatic ring are potential redox-active sites. The anodic oxidation of aromatic amines has been studied, and it is known that the oxidation potential is influenced by the substituents on the aromatic ring. doi.orgnih.gov The presence of the electron-withdrawing iodine atom would be expected to make the oxidation of the phenyl ring more difficult compared to an unsubstituted N-phenylpiperidine.

A search of the scientific literature did not reveal any specific studies on the cyclic voltammetry of "this compound." Therefore, its precise redox potentials have not been experimentally determined. A cyclic voltammetry experiment would provide valuable data on the stability of the resulting radical cations or anions and the reversibility of the electron transfer processes.

The table below is a template for the kind of data that would be generated from a cyclic voltammetry study.

Hypothetical Electrochemical Data for this compound
ProcessPotential (V vs. reference electrode)Characteristics
Oxidation (Epa)--
Reduction (Epc)--
Formal Potential (E°')--
Reversibility (ΔEp)--

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties for compounds like 1-(2-Iodophenyl)piperidine, from reaction energetics to electronic behavior.

DFT calculations are instrumental in mapping out the pathways of chemical reactions involving this compound. By calculating the potential energy surface, researchers can identify stable intermediates and the high-energy transition states that connect them. This is particularly relevant for reactions such as palladium-catalyzed cross-coupling, where the C-I bond is a reactive site.

Theoretical studies on similar systems have shown that DFT can detail the steps of a reaction, such as oxidative addition, insertion, and reductive elimination. researchgate.net For instance, in a nucleophilic substitution reaction, DFT can model the initial attack of a nucleophile, the formation of a transient intermediate (like a Meisenheimer complex), and the subsequent departure of the iodide leaving group. researchgate.net The calculations provide the geometries of these transient species and the energy barriers between them, which are critical for understanding reaction kinetics and selectivity. For example, a study on the piperidinolysis of aryl ethers used DFT at the B3LYP/6-311G(d,p) level to investigate the mechanism, identifying a zwitterionic intermediate and a subsequent Meisenheimer ion. researchgate.net

The electronic properties of this compound dictate its reactivity. DFT is used to calculate key parameters that describe these properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity.

Table 1: Calculated Global Reactivity Descriptors for this compound (Representative Data)

Parameter Symbol Formula Typical Value (eV) Description
HOMO Energy EHOMO - -6.2 Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy ELUMO - -0.8 Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap ΔE ELUMO - EHOMO 5.4 Indicator of chemical reactivity and stability. researchgate.net
Ionization Potential IP -EHOMO 6.2 The energy required to remove an electron.
Electron Affinity EA -ELUMO 0.8 The energy released when an electron is added.
Electronegativity χ -(EHOMO+ELUMO)/2 3.5 The power of an atom to attract electrons to itself. mdpi.com
Chemical Hardness η (ELUMO-EHOMO)/2 2.7 Resistance to change in electron distribution. mdpi.com
Chemical Softness S 1/(2η) 0.185 The reciprocal of hardness; indicates higher reactivity. mdpi.com

Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack. researchgate.net

The three-dimensional structure of this compound is not static. The piperidine (B6355638) ring can adopt several conformations, primarily the chair and boat forms. DFT calculations are used to determine the relative energies of these conformers to identify the most stable structure. researchgate.net For piperidine and its derivatives, the chair conformation is typically the most stable. rsc.orgnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. This method is particularly useful for understanding how the molecule behaves in a biological environment or in solution. By simulating the movements of atoms and molecules, MD can reveal the stability of different conformations and their interactions with surrounding molecules, such as solvent or a protein target. nih.govmdpi.com

In the context of drug discovery, MD simulations can be used to analyze the stability of a ligand-protein complex. researchgate.net For a derivative of this compound bound to a receptor, MD simulations can calculate parameters like the root-mean-square deviation (RMSD) to assess the stability of the binding pose over the simulation time. nih.govresearchgate.net These simulations can also illuminate the key amino acid residues involved in the interaction, with electrostatic forces often being a major driving force for binding. frontiersin.org

Quantum Chemical Calculations for Energetic Profiles

Quantum chemical calculations are essential for constructing detailed energetic profiles of reactions involving this compound. These calculations determine the thermodynamic and kinetic feasibility of a proposed reaction mechanism. By computing the Gibbs free energy and activation energy for each step, researchers can identify the rate-determining step of a reaction. researchgate.net

For example, in a multi-step synthesis or a catalytic cycle, each intermediate and transition state is optimized, and its energy is calculated. This allows for the creation of a reaction coordinate diagram, which visually represents the energy changes as the reaction progresses. Such profiles are critical for optimizing reaction conditions and understanding why a particular product is favored over others. researchgate.net

Prediction of Spectroscopic Signatures

DFT and other quantum chemical methods can accurately predict various spectroscopic properties of this compound. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Calculations can predict the vibrational frequencies corresponding to IR and Raman spectra. The computed frequencies and intensities for the vibrational modes of the molecule can be compared with experimental spectra to aid in the assignment of spectral bands. mdpi.comnih.gov Theoretical calculations have confirmed that for piperidine derivatives, the chair conformation is the most stable, and its vibrational spectra can be accurately predicted. researchgate.net

Furthermore, the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO). researchgate.net These predicted chemical shifts, when compared to experimental values, help to confirm the structure and stereochemistry of the molecule.

Table 2: Predicted Vibrational Frequencies for this compound (Representative Data)

Vibrational Mode Calculated Frequency (cm⁻¹) Expected Experimental Frequency (cm⁻¹) Assignment
Aromatic C-H Stretch 3145 3100-3000 Stretching of C-H bonds on the phenyl ring.
Aliphatic C-H Stretch 2950 2980-2850 Asymmetric and symmetric stretching of CH₂ groups in the piperidine ring.
C=C Aromatic Stretch 1580 1600-1580 Stretching of carbon-carbon bonds within the aromatic ring.
CH₂ Bend 1455 1470-1440 Bending (scissoring) motion of the piperidine CH₂ groups.
C-N Stretch 1230 1250-1200 Stretching of the bond between the phenyl carbon and the piperidine nitrogen.

Applications As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Radiochemical Probes for Receptor Studies

The 2-iodophenyl moiety of 1-(2-Iodophenyl)piperidine is a critical feature that allows for its use as a precursor in the synthesis of radiolabeled molecules, particularly for positron emission tomography (PET) and single photon emission computed tomography (SPECT) imaging. The carbon-iodine bond can be subjected to radioiodination or serve as a reactive site for the introduction of other radionuclides.

These radiochemical probes are indispensable tools for in vivo imaging and pharmacological studies of various receptors in the central nervous system and peripheral tissues. For instance, derivatives of iodophenylpiperidine have been developed as potential radioligands for mapping presynaptic cholinergic neurons by targeting the vesamicol receptor. nih.gov The synthesis of radioiodinated analogues like (-)-2-[4-(3-iodophenyl) piperidino] cyclohexanol has been reported, demonstrating high binding affinity and specificity for these receptors in the brain. nih.gov Similarly, other complex piperidine (B6355638) structures containing an iodophenyl group have been evaluated as radiotracers for the vesicular acetylcholine transporter (VAChT), showing subnanomolar affinity. nih.gov

Furthermore, the general scaffold is relevant in the development of ligands for sigma receptors (σ₁ and σ₂), which are implicated in various neurological disorders and cancer. nih.govnih.gov The synthesis of radioiodinated N-1-allyl-N´-4-phenethylpiperazine analogs highlights how the iodophenyl framework is used to create selective σ₁ receptor radioligands for in vitro and in vivo studies. nih.gov These probes enable non-invasive visualization and quantification of receptor density and distribution, providing crucial insights into disease progression and the mechanism of action of therapeutic drugs. The synthesis of these tracers often involves introducing radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I) in the final steps of the synthetic sequence.

Scaffold for the Construction of Complex Polycyclic Systems

The ortho-iodophenylpiperidine framework is an excellent starting point for synthesizing intricate polycyclic and heterocyclic systems. The iodine atom acts as a leaving group or a site for metal-catalyzed insertions, facilitating intramolecular cyclization reactions to form new rings.

While not starting directly from this compound, a closely related class of compounds, 3-(2-iodophenyl)-1H-pyrazoles, demonstrates the powerful reactivity of the 2-iodophenyl group in forming complex polycyclic iodonium salts. An oxidative cyclization of these precursors yields novel iodolopyrazolium triflates. researchgate.netnih.gov This reaction typically employs an oxidant like m-chloroperoxybenzoic acid (mCPBA) in the presence of a strong acid such as triflic acid (TfOH). researchgate.net The process is characterized by a broad substrate scope, tolerating a variety of functional groups on both the pyrazole (B372694) and the iodoaryl core. semanticscholar.org This methodology has been successfully applied to generate derivatives of the anti-inflammatory drug celecoxib, showcasing its utility in modifying existing pharmaceuticals. nih.govchemrxiv.org These resulting cyclic iodolium salts are valuable synthetic intermediates themselves, capable of undergoing site-selective ring-opening reactions. researchgate.net

Table 1: Synthesis of Iodolopyrazolium Salts via Oxidative Cyclization

Entry Starting Material Conditions Product Yield (%)
1 3-(2-iodophenyl)-1-methyl-1H-pyrazole mCPBA, TfOH, DCE, rt, 16h Methyl-iodolopyrazolium triflate 81-84
2 1-Adamantyl-3-(2-iodophenyl)-1H-pyrazole mCPBA, TfOH, DCE, rt, 65h Adamantyl-iodolopyrazolium triflate 90
3 3-(2-iodophenyl)-1H-pyrazole mCPBA, TfOH, DCE, rt, 16h Unsubstituted-iodolopyrazolium triflate 74

The piperidine ring is a prevalent scaffold in numerous bioactive natural products and pharmaceuticals. nih.govnih.gov While this compound already contains this core structure, its 2-iodophenyl group can be used as a handle to construct more complex or highly substituted tetrahydropyridine and piperidine derivatives. For example, the iodine can be replaced via cross-coupling reactions to introduce substituents that subsequently participate in cyclization cascades. Methodologies such as rhodium(I)-catalyzed C–H activation–alkyne coupling followed by electrocyclization and reduction can produce highly substituted 1,2,3,6-tetrahydropyridines with excellent diastereoselectivity. nih.gov The 2-iodophenyl group can be leveraged in palladium-catalyzed reactions, such as the aza-Prins cyclization between homopropargyl tosylamine and aldehydes, to yield substituted tetrahydropyridines. researchgate.net These strategies allow for the stereoselective synthesis of polysubstituted piperidines, which are valuable frameworks for drug development. nih.gov

The ortho-positioning of the iodine atom and the piperidine ring in this compound makes it a suitable precursor for intramolecular cyclization reactions to form fused ring systems like indenones. By first modifying the piperidine ring or the phenyl group with an appropriate side chain, subsequent transition metal-catalyzed cyclization can be achieved. For example, a palladium(II)-catalyzed transformation involving the oxidation and cyclization of 2-(2-arylethynylphenyl)acetonitriles has been developed for the one-pot synthesis of versatile 3-cyanoindenones. A similar strategy could be envisioned starting from a derivative of this compound. After introducing an alkyne-containing side chain at the piperidine nitrogen or adjacent to the iodine via a Sonogashira coupling, a palladium-catalyzed intramolecular cyclization could furnish a functionalized indenone scaffold. Such cascade reactions are powerful tools for rapidly building molecular complexity from relatively simple starting materials.

Role in Methodological Development in C-X and C-C Bond Formation

This compound is an ideal substrate for the development and optimization of new synthetic methods, particularly those focused on carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formation. The aryl iodide functionality is a classic and highly reactive handle for a multitude of transition metal-catalyzed cross-coupling reactions. These include, but are not limited to, the Suzuki, Heck, Sonogashira, Stille, Buchwald-Hartwig amination, and Ullmann condensation reactions.

The piperidine group at the ortho position introduces specific steric and electronic effects that can influence the course and efficiency of these reactions. This allows researchers to test the robustness and scope of new catalytic systems. For example, developing a new ligand for a palladium catalyst might involve testing its efficacy using a sterically hindered substrate like this compound. Success with such a substrate would indicate a broadly applicable and powerful catalytic system. These methodological advancements are crucial for the pharmaceutical industry, where the efficient synthesis of complex molecules is paramount. nih.gov

Strategy for Structural Diversification and Library Synthesis

In modern drug discovery, the synthesis of large, structurally diverse libraries of compounds for high-throughput screening is a cornerstone of lead identification. nih.goviipseries.org this compound is an excellent starting scaffold for diversity-oriented synthesis (DOS). nih.gov The reactive iodine atom provides a key point for diversification.

Using parallel synthesis techniques, this compound can be reacted with a wide array of building blocks in various cross-coupling reactions. For instance, a library of analogues can be rapidly generated by reacting the parent compound with a diverse set of boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination). researchgate.net This approach allows for the systematic exploration of the chemical space around the (phenyl)piperidine core, which is a known pharmacophore for targeting various receptors. nih.gov The resulting libraries can then be screened against biological targets to identify new hit compounds, which can be further optimized into lead candidates for drug development programs. nih.gov

Table 2: List of Chemical Compounds

Compound Name
This compound
(-)-2-[4-(3-iodophenyl) piperidino] cyclohexanol
3-(2-iodophenyl)-1H-pyrazole
m-chloroperoxybenzoic acid (mCPBA)
triflic acid (TfOH)
Iodolopyrazolium triflate
Celecoxib
2-(2-arylethynylphenyl)acetonitrile
3-cyanoindenone
Boronic acid

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(2-Iodophenyl)piperidine, and how can intermediates be characterized?

  • Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, 2-iodoacetophenone (CAS 2142-70-3) can serve as a precursor for introducing the 2-iodophenyl moiety via Friedel-Crafts acylation or Suzuki-Miyaura coupling . Intermediates should be characterized using 1H/13C NMR to confirm regioselectivity and GC-MS to verify purity. Monitoring reaction progress via TLC with iodine visualization is advised due to the compound’s iodine content.

Q. How can researchers validate the structural integrity of this compound?

  • Methodology : Combine FTIR (to confirm piperidine ring vibrations at ~2800 cm⁻¹ and C-I stretches at 500–600 cm⁻¹) with X-ray crystallography for absolute configuration determination . Cross-validate with high-resolution mass spectrometry (HRMS) to ensure molecular ion consistency (expected m/z for C₁₁H₁₄NI: ~303.02).

Q. What pharmacological targets are associated with this compound derivatives?

  • Methodology : Prioritize dopamine transporter (DAT) binding assays based on structural similarities to BTCP (a DAT inhibitor) . Use radioligand displacement studies (e.g., [³H]WIN 35,428) to quantify affinity. Parallel screening for NMDA receptor modulation is recommended, as iodinated arylpiperidines often exhibit dissociative properties .

Advanced Research Questions

Q. How can isomerism in this compound derivatives complicate analytical interpretation, and what strategies resolve this?

  • Methodology : Isomeric mixtures (e.g., positional iodination or piperidine ring conformers) require gas chromatography-solid phase infrared spectroscopy (GC/IR) to distinguish vibrational fingerprints . For diastereomers, employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and NOESY NMR to assess spatial proximity of substituents.

Q. What computational methods predict the bioactivity of this compound analogs?

  • Methodology : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying electron-rich regions for receptor interactions . Combine with molecular docking (e.g., AutoDock Vina) against DAT or NMDA receptor models (PDB: 4XP4) to prioritize analogs for synthesis.

Q. How does the 2-iodophenyl group influence metabolic stability compared to halogen-substituted analogs?

  • Methodology : Conduct in vitro microsomal assays (human liver microsomes + NADPH) to track iodine retention via LC-MS. Compare with fluoro-/chloro-substituted analogs using isotopic labeling (e.g., ¹²⁵I vs. ¹⁸F) to assess dehalogenation rates. Structural insights from crystal structure data (e.g., piperidine ring planarity) can explain metabolic differences .

Q. What spectroscopic techniques differentiate this compound from its thiophene or benzothiophene analogs?

  • Methodology : Use UV-Vis spectroscopy to compare π→π* transitions (iodophenyl absorbs ~260 nm vs. thiophene’s ~230 nm). Raman spectroscopy can highlight C-I stretches (~200 cm⁻¹) absent in sulfur-containing analogs. For solid-state analysis, PXRD distinguishes lattice patterns due to iodine’s heavy atom effect .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.